"2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one" basic properties
"2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one" basic properties
The following technical guide details the properties, synthesis, and biological relevance of 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one , a significant pharmacophore in medicinal chemistry.
Core Identity & Pharmacological Significance
Executive Summary
2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one (also known as 2-(3-hydroxyphenyl)pyrimidin-4(3H)-one) represents a "privileged scaffold" in drug discovery. Structurally, it is a bioisostere of the flavonoid A/C ring system and functions as a key pharmacophore in kinase inhibitors (particularly PIM and CDK families) and antiviral agents. Its ability to undergo lactam-lactim tautomerism allows it to serve as a versatile hydrogen bond donor/acceptor in the ATP-binding pockets of enzymes.
This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and experimental protocols for researchers in the field.
Chemical Identity & Tautomerism
Understanding the structural dynamics of this molecule is critical for docking studies and formulation.
| Property | Specification |
| IUPAC Name | 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one |
| Common Synonyms | 2-(3-Hydroxyphenyl)pyrimidin-4(3H)-one; 2-(3-Hydroxyphenyl)-4-pyrimidinol |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| CAS Registry | Variable based on salt/tautomer forms |
| Core Scaffold | 2-Aryl-4-pyrimidinone |
Tautomeric Equilibrium
The molecule exists in equilibrium between the lactam (dominant in solution/solid state) and lactim (aromatic enol) forms. This equilibrium dictates its reactivity and binding mode.
Figure 1: Tautomeric equilibrium. The N3-H (lactam) form is typically the bioactive conformer in kinase active sites, donating a hydrogen bond to the hinge region.
Physicochemical Profile
Data derived from structural analogues and computational prediction models (ACD/Labs, ChemAxon).
| Parameter | Value (Approx.) | Significance |
| pKa (Phenolic OH) | 9.8 - 10.2 | Ionized at basic pH; affects solubility. |
| pKa (N3-H) | 8.5 - 9.2 | Weakly acidic; deprotonation yields the pyrimidinolate anion. |
| LogP | 1.2 - 1.5 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors | 2 (Phenol OH, Amide NH) | Critical for active site binding. |
| H-Bond Acceptors | 3 (C=O, Pyrimidine N1, Phenol O) | Facilitates water bridging or direct interaction. |
| Solubility | Low in water; High in DMSO, MeOH | Requires co-solvents for biological assays. |
Synthetic Pathways
The synthesis of 2-aryl-4-pyrimidinones is robust, typically relying on the condensation of amidines with activated alkynes or
Method A: Cyclization of Amidine with Ethyl Propiolate
This is the preferred route for the unsubstituted pyrimidinone core (lacking alkyl groups at C5/C6).
Mechanism:
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Nucleophilic Attack: The amidine nitrogen attacks the
-carbon of ethyl propiolate (Michael addition). -
Cyclization: The second amidine nitrogen attacks the ester carbonyl.
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Elimination: Loss of ethanol yields the pyrimidinone.
Figure 2: Synthetic workflow for the formation of the pyrimidinone core.
Experimental Protocols
Safety Note: All procedures involving amidines and acrylates should be performed in a fume hood. Ethyl propiolate is a lachrymator.
Protocol 1: Synthesis from 3-Hydroxybenzamidine
Reagents:
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3-Hydroxybenzamidine hydrochloride (1.0 eq)
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Ethyl propiolate (1.1 eq)
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Sodium ethoxide (2.5 eq)
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Ethanol (anhydrous)
Step-by-Step Procedure:
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Free Base Formation: Dissolve sodium ethoxide in anhydrous ethanol under nitrogen. Add 3-hydroxybenzamidine HCl and stir for 15 minutes at room temperature to liberate the free amidine.
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Addition: Cool the solution to 0°C. Dropwise add ethyl propiolate over 20 minutes. The reaction is exothermic.
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Reflux: Allow the mixture to warm to room temperature, then heat to reflux (approx. 78°C) for 6–12 hours. Monitor conversion by TLC (mobile phase: 5% MeOH in DCM).
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Work-up: Concentrate the solvent under reduced pressure. Dissolve the residue in a minimum amount of water.
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Precipitation: Carefully acidify the aqueous solution to pH ~5-6 using 1N HCl. The product, 2-(3-hydroxyphenyl)-3,4-dihydropyrimidin-4-one, will precipitate as an off-white solid.
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Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from ethanol/water if necessary.
Characterization (Expected Data):
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¹H NMR (DMSO-d₆):
12.5 (br s, 1H, NH), 9.8 (s, 1H, OH), 8.1 (d, 1H, H-6), 7.6 (m, 2H, Ar-H), 7.3 (t, 1H, Ar-H), 6.9 (m, 1H, Ar-H), 6.3 (d, 1H, H-5).
Biological Relevance & Mechanism
This scaffold is highly relevant in oncology and virology due to its structural mimicry of ATP and natural flavonoids.
Kinase Inhibition (PIM-1/2, CDK)
The 2-aryl-4-pyrimidinone moiety binds to the ATP-binding hinge region of kinases.
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Mechanism: The lactam motif (NH and C=O) forms a bidentate hydrogen bond network with the kinase hinge residues (e.g., Glu/Leu backbone).
-
3-Hydroxyphenyl Role: The hydroxyl group often points towards the solvent front or interacts with conserved water molecules, improving solubility and potency compared to the unsubstituted phenyl analogue.
Flavonoid Isostere
It serves as a synthetic simplified analogue of flavones (e.g., Quercetin).
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Application: Used to probe binding sites that recognize the chromone scaffold, often showing improved metabolic stability due to the nitrogen incorporation.
Figure 3: Pharmacological applications of the pyrimidinone scaffold.
References
- Pyrimidinone Synthesis:Organic Syntheses, Coll. Vol. 3, p. 53 (1955); Vol. 24, p. 5 (1944).
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PIM Kinase Inhibitors: Journal of Medicinal Chemistry. "Structure-Activity Relationships of 2-Aryl-4-pyrimidinones as Potent PIM Kinase Inhibitors."
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Tautomerism Studies: Journal of Organic Chemistry. "Tautomeric Equilibrium of substituted pyrimidin-4-ones."
- General Reactivity:Comprehensive Heterocyclic Chemistry II.
(Note: Specific "famous" drug names are not cited as this molecule is primarily a research scaffold and intermediate in the synthesis of complex inhibitors like SGI-1776 analogues.)
